Trifluoperazine Sulfone N1,N4-Dioxide (Trifluoperazine N1,N4,S,S-Tetraoxide)

Description

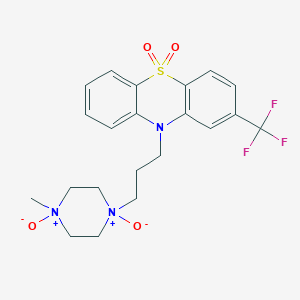

Trifluoperazine Sulfone N1,N4-Dioxide (Trifluoperazine N1,N4,S,S-Tetraoxide) is a derivative of trifluoperazine, a well-known antipsychotic medication. This compound is primarily used as a reference standard in pharmaceutical testing and research . It has a molecular formula of C21H24F3N3O4S and a molecular weight of 471.49 g/mol .

Properties

Molecular Formula |

C21H24F3N3O4S |

|---|---|

Molecular Weight |

471.5 g/mol |

IUPAC Name |

10-[3-(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)propyl]-2-(trifluoromethyl)phenothiazine 5,5-dioxide |

InChI |

InChI=1S/C21H24F3N3O4S/c1-26(28)11-13-27(29,14-12-26)10-4-9-25-17-5-2-3-6-19(17)32(30,31)20-8-7-16(15-18(20)25)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 |

InChI Key |

JSNXDDUMEDFUAX-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(CC[N+](CC1)(CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)C(F)(F)F)[O-])[O-] |

Origin of Product |

United States |

Chemical Reactions Analysis

Trifluoperazine Sulfone N1,N4-Dioxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of higher oxides.

Reduction: Reduction reactions can revert the compound to its lower oxidation states.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and sulfur atoms. Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Trifluoperazine Sulfone N1,N4-Dioxide is used extensively in scientific research, particularly in the fields of:

Chemistry: As a reference standard for analytical development and method validation.

Biology: In studies related to its biological activity and interactions with various biomolecules.

Medicine: As a part of research into antipsychotic drugs and their metabolites.

Industry: In the quality control and stability testing of pharmaceutical products.

Mechanism of Action

The mechanism of action of Trifluoperazine Sulfone N1,N4-Dioxide is similar to that of trifluoperazine. It primarily acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action helps in reducing psychotic symptoms by modulating the release of hypothalamic and hypophyseal hormones. Additionally, it affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Comparison with Similar Compounds

Trifluoperazine Sulfone N1,N4-Dioxide can be compared with other similar compounds such as:

Trifluoperazine: The parent compound, used as an antipsychotic medication.

Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.